Cas no 1131905-51-5 (4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine)

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a heterocyclic organic compound featuring a benzothiazole core with an ethyl substituent at the 4-position and an amine group at the 2-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications. The saturated cyclohexane ring enhances stability, while the amine functionality allows for further derivatization, making it a versatile intermediate in synthetic chemistry. Its well-defined molecular framework is advantageous for structure-activity studies, particularly in the development of bioactive molecules. The compound's purity and consistent performance are critical for research and industrial processes requiring precise chemical transformations.
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine structure
1131905-51-5 structure
Product name:4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
CAS No:1131905-51-5
MF:C9H14N2S
Molecular Weight:182.285860538483
CID:4572348

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 化学的及び物理的性質

名前と識別子

    • 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
    • 2-Benzothiazolamine, 4-ethyl-4,5,6,7-tetrahydro-
    • インチ: 1S/C9H14N2S/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h6H,2-5H2,1H3,(H2,10,11)
    • InChIKey: QXHZMZAJAOXCIZ-UHFFFAOYSA-N
    • SMILES: S1C2CCCC(CC)C=2N=C1N

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-64289-10.0g
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
1131905-51-5 95%
10.0g
$3191.0 2023-07-06
Enamine
EN300-64289-5.0g
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
1131905-51-5 95%
5.0g
$2152.0 2023-07-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01053898-1g
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
1131905-51-5 95%
1g
¥3717.0 2023-04-05
Enamine
EN300-64289-0.05g
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
1131905-51-5 95%
0.05g
$174.0 2023-07-06
Enamine
EN300-64289-0.5g
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
1131905-51-5 95%
0.5g
$579.0 2023-07-06
Enamine
EN300-64289-2.5g
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
1131905-51-5 95%
2.5g
$1454.0 2023-07-06
Aaron
AR01A9V9-2.5g
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
1131905-51-5 95%
2.5g
$2025.00 2023-12-16
Aaron
AR01A9V9-50mg
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
1131905-51-5 95%
50mg
$265.00 2025-02-09
Aaron
AR01A9V9-100mg
4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
1131905-51-5 95%
100mg
$379.00 2025-02-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1324089-50mg
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
1131905-51-5 95%
50mg
¥4665.00 2024-08-09

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 関連文献

4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amineに関する追加情報

Professional Introduction to Compound with CAS No. 1131905-51-5 and Product Name: 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

The compound with the CAS number 1131905-51-5 and the product name 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The benzothiazole core, a well-known pharmacophore, is integral to the compound's biological activity, making it a promising candidate for further investigation.

4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is characterized by its complex molecular architecture, which includes a tetrahydropyridine ring fused with a benzothiazole moiety. This structural configuration imparts specific electronic and steric properties that are critical for its interaction with biological targets. The presence of the ethyl group at the 4-position enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability.

Recent research in the field of drug discovery has highlighted the importance of benzothiazole derivatives in developing novel therapeutic agents. These compounds have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine derivative has shown particular promise in preclinical studies due to its ability to modulate key enzymatic pathways involved in disease progression.

In particular, studies have demonstrated that this compound exhibits inhibitory activity against various enzymes implicated in cancer cell proliferation and survival. The benzothiazole ring acts as a scaffold that can be modified to enhance binding affinity to specific protein targets. The tetrahydropyridine moiety contributes to the compound's solubility and metabolic stability, making it a viable candidate for further development into an oral therapeutic.

The synthesis of 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been employed to optimize the process, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions. These techniques have enabled the efficient construction of the complex molecular framework while minimizing side reactions.

One of the most compelling aspects of this compound is its potential for structure-based drug design. Computational modeling studies have been conducted to elucidate its interactions with biological targets at an atomic level. These studies have provided valuable insights into how modifications to the benzothiazole core can enhance binding affinity and selectivity. Such information is crucial for designing next-generation drugs with improved efficacy and reduced toxicity.

The pharmacokinetic profile of 4-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has also been thoroughly evaluated through in vitro and in vivo studies. These investigations have revealed that the compound exhibits favorable pharmacokinetic properties, including moderate oral bioavailability and prolonged half-life. This makes it an attractive candidate for clinical development as it could potentially reduce dosing frequency while maintaining therapeutic efficacy.

Furthermore,the compound's safety profile has been assessed through acute toxicity studies conducted on animal models. Preliminary results indicate that it exhibits low toxicity at therapeutic doses, suggesting its potential for safe clinical use。 However, further long-term studies are necessary to fully characterize its safety profile and identify any potential adverse effects。

The future direction of research on 4ethyl4 5 6 7tetrahydropyridine1 3benzothiazol2amine will likely focus on optimizing its pharmacological properties through structural modifications。 By leveraging computational chemistry tools, researchers aim to design derivatives with enhanced potency、 selectivity,and improved pharmacokinetic profiles。 Additionally, exploring new synthetic routes could help reduce production costs and improve scalability, making it more accessible for clinical trials。

Collaborative efforts between academic institutions and pharmaceutical companies are essential for advancing this promising compound toward clinical application。 Such partnerships can facilitate rapid translation of laboratory findings into tangible therapeutic benefits for patients worldwide。 The development of innovative drugs like 4ethyl4 5 6 7tetrahydropyridine1 3benzothiazol2amine underscores the importance of interdisciplinary research in addressing unmet medical needs。

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